(1-hydroxy-2-methylpropyl)phosphonic acid
CAS No.: 63694-18-8
Cat. No.: VC11582704
Molecular Formula: C4H11O4P
Molecular Weight: 154.10 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63694-18-8 |
|---|---|
| Molecular Formula | C4H11O4P |
| Molecular Weight | 154.10 g/mol |
| IUPAC Name | (1-hydroxy-2-methylpropyl)phosphonic acid |
| Standard InChI | InChI=1S/C4H11O4P/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H2,6,7,8) |
| Standard InChI Key | NCSVFERDDBHVCB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(O)P(=O)(O)O |
Introduction
Structural and Chemical Properties
(1-Hydroxy-2-methylpropyl)phosphonic acid belongs to the class of α-hydroxyphosphonic acids, characterized by a hydroxyl group adjacent to the phosphonic acid moiety. The compound’s IUPAC name derives from its 2-methylpropyl backbone, which introduces steric effects that influence its reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁O₄P |
| Molecular Weight | 154.10 g/mol |
| Purity (Commercial) | ≥95% |
| Solubility | Water-soluble |
The phosphonic acid group () confers high polarity, enabling interactions with metal ions and biological targets. Its branched alkyl chain enhances stability against enzymatic degradation compared to linear analogs .
Synthesis and Production
One-Pot Carboxylic Acid Conversion
A scalable approach involves converting carboxylic acids to 1-hydroxy-1,1-bis(phosphonic acid)s via a one-pot reaction. While this method primarily yields bis-phosphonates (e.g., alendronate), modifications could adapt it for mono-phosphonates like (1-hydroxy-2-methylpropyl)phosphonic acid. Reported yields for bis-phosphonates range from 50–85%, with no need for protective groups .
Hydroxyalkyl Phosphonate Hydrolysis
Patent US10246474B2 describes hydrolyzing hydroxyalkyl phosphonate esters using ion-exchange resins. For example, reacting 2-methylpropyl-1,2-epoxide with phosphorous acid under acidic conditions could yield the target compound after purification .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits notable inhibition against FosM, a fosfomycin-resistance enzyme in bacteria. At 5 mM concentration, it reduces FosM’s apparent to 3.4 s⁻¹, suggesting competitive binding to the active site. This aligns with broader trends of phosphonates mimicking phosphate esters in enzymatic reactions.
Applications in Research and Industry
Comparative Analysis with Related Compounds
| Compound | Structure | Key Difference |
|---|---|---|
| Alendronate | Bis-phosphonate | Dual phosphonate groups enhance bone affinity . |
| Fosfomycin | Epoxy-phosphonate | Broader-spectrum antibacterial activity. |
Recent Developments and Future Directions
Recent patents highlight innovations in phosphonate synthesis, such as stereoselective hydrolysis (US10246474B2) . Additionally, prodrug strategies for phosphonates—like McGuigan promoiety attachment—could enhance (1-hydroxy-2-methylpropyl)phosphonic acid’s bioavailability . Future research should prioritize:
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In vivo toxicity profiling.
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Structure-activity relationship (SAR) studies.
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Scale-up synthesis protocols.
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